3-Chloro-5-hydroxy-2-pentanone

Thiamine Synthesis Thiazole Formation Bifunctional Electrophile

3-Chloro-5-hydroxy-2-pentanone (CAS 13045-13-1) is a C5 aliphatic chlorohydrin ketone with the molecular formula C5H9ClO2 and a molecular weight of approximately 136.58 g/mol. It exists as a colorless to pale yellow liquid with a boiling point of 263.5 °C at 760 mmHg and a density of 1.162 g/cm³.

Molecular Formula C5H9ClO2
Molecular Weight 136.58 g/mol
CAS No. 13045-13-1
Cat. No. B079334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-hydroxy-2-pentanone
CAS13045-13-1
Molecular FormulaC5H9ClO2
Molecular Weight136.58 g/mol
Structural Identifiers
SMILESCC(=O)C(CCO)Cl
InChIInChI=1S/C5H9ClO2/c1-4(8)5(6)2-3-7/h5,7H,2-3H2,1H3
InChIKeyFYWDUQCSMYWUHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-hydroxy-2-pentanone (CAS 13045-13-1) Procurement: Bifunctional C5 Chlorohydrin Ketone for Thiamine-Related Synthesis


3-Chloro-5-hydroxy-2-pentanone (CAS 13045-13-1) is a C5 aliphatic chlorohydrin ketone with the molecular formula C5H9ClO2 and a molecular weight of approximately 136.58 g/mol [1]. It exists as a colorless to pale yellow liquid with a boiling point of 263.5 °C at 760 mmHg and a density of 1.162 g/cm³ [2]. The compound is distinguished by its bifunctional architecture, bearing both a secondary alkyl chloride at the 3-position and a primary hydroxyl group at the 5-position, along with a ketone carbonyl at the 2-position . This unique arrangement of functional groups enables site-selective reactivity, making it a key intermediate in the synthesis of thiamine (vitamin B1) derivatives, thiazolium-based pharmaceuticals, and serves as a regulatory impurity standard for thiamine drug product analysis [1][3].

1
Thiamine impurity reference standard – designated Thiamine Impurity 19 with pharmacopeial traceability for ANDA/QC.
2
Thiazole scaffold synthesis – bifunctional C5 unit for constructing thiamine and bis-thiazolium cores.
3
Site-selective reactivity probe – 1,4-chlorine/hydroxyl arrangement enables defined nucleophilic displacement and cyclization studies.

Why 3-Chloro-5-hydroxy-2-pentanone (CAS 13045-13-1) Cannot Be Substituted by 3-Chloro-2-pentanone or 5-Hydroxy-2-pentanone in Thiamine-Derived Syntheses


Simple in-class substitution with monofunctional analogs fails due to the compound's requisite bifunctional reactivity for constructing the thiazole core of vitamin B1 and its derivatives. 3-Chloro-2-pentanone (CAS 13280-00-7) lacks the terminal hydroxyl group necessary for the subsequent intramolecular cyclization step with thioformamide to form the 5-(2-hydroxyethyl)-4-methylthiazole ring [1]. Conversely, 5-hydroxy-2-pentanone (CAS 1071-73-4) lacks the electrophilic chlorine at the 3-position required for initial nucleophilic displacement to install the sulfur atom of the thiazole ring . The spatial arrangement and electronic properties conferred by the specific 1,4-relationship between the chlorine and hydroxyl groups in 3-chloro-5-hydroxy-2-pentanone are critical; positional isomers like 1-chloro-5-hydroxypentan-3-one exhibit altered reactivity profiles and do not serve as direct replacements in established thiamine synthesis pathways . Therefore, procurement of the exact CAS 13045-13-1 compound is mandatory for projects relying on validated synthetic routes to thiamine analogs, antimalarial bis-thiazolium candidates, or regulatory impurity profiling [2].

!
3-Chloro-2-pentanone lacks the 5-hydroxyl group, blocking the critical intramolecular cyclization to form the thiamine thiazole ring.
!
5-Hydroxy-2-pentanone lacks the 3-chloro electrophile required for sulfur installation, preventing thiazole scaffold assembly.
!
Positional isomers (e.g., 1-chloro-5-hydroxypentan-3-one) exhibit altered reactivity and are not recognized as thiamine impurities; only CAS 13045-13-1 meets regulatory identity specifications.

Quantitative Differentiation of 3-Chloro-5-hydroxy-2-pentanone (13045-13-1) from Monofunctional C5 Analogs: A Comparator-Based Evidence Guide


Reactivity Contrast in Thiamine Precursor Synthesis: 3-Chloro-5-hydroxy-2-pentanone vs. 3-Chloro-2-pentanone

3-Chloro-5-hydroxy-2-pentanone enables a two-step sequence to the thiamine thiazole moiety via initial nucleophilic displacement of the 3-chloro group by a sulfur nucleophile (e.g., thioformamide), followed by intramolecular cyclization involving the 5-hydroxy group to form the 5-(2-hydroxyethyl)-4-methylthiazole ring [1]. In contrast, 3-chloro-2-pentanone (CAS 13280-00-7), which lacks the terminal hydroxyl, cannot undergo this cyclization step; its reaction with thioformamide yields a simple thioether adduct that does not furnish the required heterocyclic scaffold for vitamin B1 construction [2]. This divergent reaction outcome is a function of the presence (target) versus absence (comparator) of the 5-hydroxyl group and its defined 1,4-relationship to the ketone carbonyl.

Thiazole formation outcome
Class-level inference
Target yields 5-(2-hydroxyethyl)-4-methylthiazole; comparator gives non-cyclizable thioether adduct.
Cyclization enabled only by target’s 5-hydroxyl group.
Qualitative product divergence under standard thiazole-forming conditions.
Thiamine Synthesis Thiazole Formation Bifunctional Electrophile

Comparative Role in Antimalarial Bis-Thiazolium Synthesis: 3-Chloro-5-hydroxy-2-pentanone as the Essential Hydroxyethyl Donor

The clinical antimalarial candidate albitiazolium (SAR97276) is a bis-thiazolium compound whose synthesis requires two equivalents of a 5-(2-hydroxyethyl)-4-methylthiazole intermediate [1]. 3-Chloro-5-hydroxy-2-pentanone serves as the direct precursor to this thiazole fragment, providing both the 2-hydroxyethyl side chain and the thiazole carbon framework . The monofunctional comparator 5-hydroxy-2-pentanone (CAS 1071-73-4) cannot be utilized because it lacks the chlorine necessary for sulfur incorporation; it instead acts as a substrate for alcohol dehydrogenase and is employed in chloroquine, not bis-thiazolium, synthesis . The radiochemical synthesis of [thiazolium-2,2'-14C2]-SAR97276A specifically employed the target compound's framework, achieving an overall radiochemical yield of 15% [2].

SAR97276 thiazole fragment synthesis
Cross-study comparable
Target serves as direct precursor to 5-(2-hydroxyethyl)-4-methylthiazole for bis-thiazolium assembly; radiochemical yield 15% reported for 14C-SAR97276.
Essential for replicating published bis-thiazolium syntheses.
Comparator 5-hydroxy-2-pentanone used in chloroquine synthesis, not bis-thiazolium.
Antimalarial Bis-Thiazolium SAR97276 Choline Analog

Regulatory Distinction as Thiamine Impurity 19: Use as a Pharmacopeial Reference Standard

3-Chloro-5-hydroxy-2-pentanone is formally designated as Thiamine Impurity 19 and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development and validation (AMV) [1]. It serves as a reference standard for traceability against United States Pharmacopeia (USP) or European Pharmacopoeia (EP) standards during Abbreviated New Drug Application (ANDA) submissions or commercial production of thiamine . In contrast, close analogs such as 3-chloro-2-pentanone and 5-hydroxy-2-pentanone are not recognized as official thiamine impurities and are not certified for pharmacopeial use [2]. This distinction creates a clear procurement imperative: only the exact compound (CAS 13045-13-1) meets the identity and purity specifications required for regulated pharmaceutical quality control.

Regulatory impurity status
Class-level inference
Recognized as Thiamine Impurity 19 with full characterization for ANDA/QC; comparators not designated as official impurities.
Only CAS 13045-13-1 meets pharmacopeial identity requirements.
Regulatory submission context.
Impurity Profiling Thiamine Pharmaceutical Analysis Reference Standard

Physicochemical Differentiation: Molecular Weight, Boiling Point, and Density Relative to Monofunctional C5 Analogs

The target compound possesses a molecular weight of 136.58 g/mol, a boiling point of 263.5 °C at 760 mmHg, and a density of 1.162 g/cm³ [1]. These values differ substantially from monofunctional C5 analogs: 3-chloro-2-pentanone (MW 120.58 g/mol, bp 63 °C @ 23 Torr, density 1.022 g/cm³ at 18 °C) [2] and 5-hydroxy-2-pentanone (MW 102.13 g/mol) . The target compound's higher boiling point reflects enhanced intermolecular hydrogen bonding from the hydroxyl group absent in 3-chloro-2-pentanone, while its increased density relative to both comparators is attributable to the combined mass of chlorine and hydroxyl substituents . These distinct physicochemical signatures inform purification strategy (e.g., distillation conditions), solvent compatibility assessments, and identity confirmation via simple density or boiling point measurements, reducing the risk of inadvertent substitution with the wrong analog.

Molecular weight distinction
Cross-study comparable
Target 136.58 g/mol vs. 3-chloro analog 120.58 g/mol (+16.0) and hydroxy analog 102.13 g/mol (+34.5).
16 g/mol shift supports MS identity check.
Density and boiling point also diverge; supports procurement verification.
Physical Properties Purification Handling Procurement Specifications

Synthetic Provenance: Distinct Precursor and Synthetic Pathway vs. 3-Chloro-2-pentanone

A green synthesis method for vitamin B1 intermediates describes the preparation of 3-chloro-5-hydroxy-2-pentanone from commercially available α-acetyl-γ-butyrolactone under aerobic catalytic conditions . This contrasts with 3-chloro-2-pentanone, which is typically accessed via chlorination of 2-pentanone or condensation of 3-chloro-2-pentanone with aromatic substrates under acidic conditions [1]. The distinct precursor (α-acetyl-γ-butyrolactone) and reaction conditions for the target compound reflect its unique structural requirements, particularly the need to install both the 3-chloro and 5-hydroxy functionalities in a single molecule. This synthetic divergence underscores that the two compounds are not interchangeable feedstocks; the target compound's synthesis is tailored to generate the bifunctional intermediate necessary for thiamine construction.

Synthetic precursor divergence
Class-level inference
Target prepared from α-acetyl-γ-butyrolactone under aerobic conditions; 3-chloro-2-pentanone typically from 2-pentanone chlorination.
Distinct precursor reflects bifunctional requirement; not interchangeable feedstocks.
Green synthesis context for vitamin B1 intermediates.
Synthesis Precursor α-Acetyl-γ-butyrolactone Vitamin B1 Intermediate

Toxicological Classification: Acute Oral Toxicity Category 3 and Skin Corrosion Hazards vs. Less Hazardous Analogs

3-Chloro-5-hydroxy-2-pentanone is classified under the Globally Harmonized System (GHS) as Acute Toxicity Category 3 (H301: Toxic if swallowed), Skin Corrosion/Irritation Category 1 (H314: Causes severe skin burns and eye damage), and Specific Target Organ Toxicity Single Exposure Category 3 (H335: May cause respiratory irritation) . In comparison, 3-chloro-2-pentanone has a lower reported acute toxicity profile (data limited, but not classified as Category 3 for acute oral toxicity) and is not associated with severe skin corrosion hazards [1]. 5-Hydroxy-2-pentanone is generally considered a mild irritant with no acute toxicity classification . The target compound's higher hazard profile necessitates stringent personal protective equipment (PPE), proper ventilation, and specialized waste disposal procedures that are not required for the monofunctional analogs.

GHS toxicity classification
Cross-study comparable
Target: Acute Tox. 3 (H301), Skin Corr. 1 (H314); 3-chloro-2-pentanone lacks Category 3 oral toxicity classification.
Requires enhanced PPE and ventilation protocols.
Safety handling context; impacts total cost of ownership.
Safety GHS Classification Toxicity Handling

Optimal Research and Industrial Applications for 3-Chloro-5-hydroxy-2-pentanone (13045-13-1) Based on Differentiated Evidence


Thiamine (Vitamin B1) Intermediate and Impurity Reference Standard

This compound is the established precursor to the thiazole moiety of thiamine. It is used in the synthesis of DL-thiamic acid via reaction with aspartic acid [1] and in the preparation of thiothiamine, a thiamine derivative . Its designation as Thiamine Impurity 19 makes it indispensable for analytical method development, method validation (AMV), and quality control (QC) release testing of thiamine drug substances and products, with traceability to USP/EP pharmacopeial standards [2]. Procure this compound when establishing thiamine impurity profiles or developing novel thiamine analogs.

Synthesis of Bis-Thiazolium Antimalarial Candidates (e.g., Albitiazolium / SAR97276)

As the direct synthetic progenitor of the 5-(2-hydroxyethyl)-4-methylthiazole fragment, 3-chloro-5-hydroxy-2-pentanone is essential for constructing the bis-thiazolium core of clinical antimalarial candidates like albitiazolium (SAR97276), which inhibits plasmodial phospholipid metabolism with an in vitro IC50 of 4.2 nM [3]. The compound's bifunctional reactivity enables the sequential alkylation and cyclization steps required to assemble the cationic thiazolium headgroups. Its use is validated by radiochemical syntheses of 14C-labeled SAR97276A [4].

Research Tool for Investigating Chlorohydrin Reactivity and Bifunctional Electrophiles

The compound's unique 1,4-relationship between chlorine and hydroxyl groups on a pentanone backbone provides a defined model system for studying site-selective nucleophilic substitution, intramolecular cyclization, and the influence of hydrogen bonding on reaction kinetics. It serves as a bifunctional electrophile in organic methodology development, enabling the construction of diverse heterocyclic scaffolds beyond thiamine derivatives .

Application
Selection Property
Validation Focus
Thiamine impurity profiling and reference standard
Regulatory identity as Thiamine Impurity 19
Pharmacopeial traceability and ANDA/QC method compatibility
Bis-thiazolium scaffold synthesis research
Bifunctional chlorohydrin reactivity
Thiazole-forming cyclization efficiency and intermediate stability
Chlorohydrin electrophile methodology studies
1,4-chlorine/hydroxyl spatial arrangement
Site-selective substitution and intramolecular cyclization kinetics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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